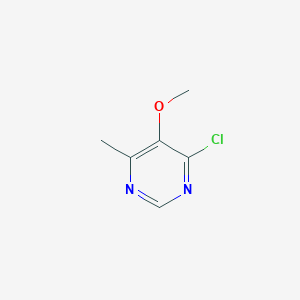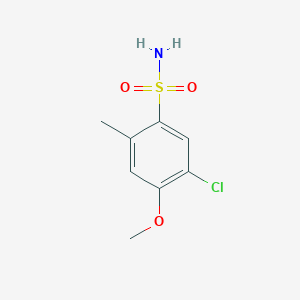
(6-(Trifluoromethyl)piperidin-2-yl)methanol
Übersicht
Beschreibung
“(6-(Trifluoromethyl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.171 Da and is colorless to white to yellow in physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group (CF3) and a methanol group (CH2OH) .Physical And Chemical Properties Analysis
“this compound” is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 183.171 Da and is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Methanol in Transformer Insulating Oil
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. It is identified in transformer field samples and is related to the degradation of insulating paper, demonstrating its utility in monitoring cellulosic insulation degradation in transformer mineral oil. The review by (Jalbert et al., 2019) provides comprehensive information on methanol's role as an indicator of cellulosic solid insulation aging.
Methanol Synthesis and Use as a Fuel
Methanol is a clean-burning fuel with versatile applications, such as a peaking fuel in coal gasification combined cycle power stations and as a primary transportation fuel or fuel additive. The review by (Cybulski, 1994) provides insights into its potential future uses, clean combustion properties, and applications in integrated gasification combined cycle systems.
Hydrogen Production from Methanol
Methanol serves as a liquid hydrogen carrier and can produce high purity hydrogen. Research efforts have been directed towards methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The review by (García et al., 2021) discusses the advancements in catalyst development and reactor technology for hydrogen production from methanol.
Methanol in Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) are attractive for several applications, but methanol crossover from the anode to the cathode is a major limitation. The work by (Heinzel & Barragán, 1999) provides information on the influence of methanol crossover in DMFCs and efforts to create more methanol-impermeable polymer electrolytes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Zukünftige Richtungen
Piperidines, including “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential biological activities of this compound.
Wirkmechanismus
Target of action
Piperidine derivatives, which include “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary greatly. They may interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering cell membrane permeability, or interfering with cellular signaling pathways .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can be diverse, depending on the specific compound and its target. They may be involved in a wide range of biological processes, from neurotransmission to cell growth and proliferation .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in cell function, or even cell death, depending on the specific compound and its mode of action .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGOKLWMVVZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)


![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)









![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)